Tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate;hydrochloride
Description
Tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate;hydrochloride is a complex organic compound characterized by its intricate molecular structure. This compound is a derivative of pyrrolo[2,3-c]pyridine, a heterocyclic aromatic organic compound, and is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14;/h9-10,13H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCQFFFXBKIKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCNC2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287280-02-6 | |
| Record name | tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the pyrrolo[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives. The tert-butyl group is then introduced through a tert-butylation reaction, often using tert-butyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and avoid unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-c]pyridines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate; hydrochloride is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.
- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties. Research has shown that similar pyrrolidine derivatives can modulate neurotransmitter systems and protect neurons from oxidative stress .
- Antimicrobial Activity : Some derivatives of this compound have demonstrated significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique heterocyclic structure allows for the formation of more complex molecules through various reactions.
- Synthesis of Heterocycles : It can be utilized in the synthesis of other heterocyclic compounds that are important in pharmaceuticals and agrochemicals. The ability to modify its structure through chemical reactions enhances its utility as a synthetic intermediate .
Material Science
Potential Use in Polymer Chemistry
Research indicates that tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate; hydrochloride could be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.
- Polymer Blends : When blended with other polymers, it may improve the material's overall performance characteristics. Studies are ongoing to evaluate the effects of this compound on the properties of various polymer matrices .
Case Studies
- Neuroprotective Studies : A recent study investigated the neuroprotective effects of related compounds in vitro and in vivo models. Results indicated a significant reduction in neuronal death under oxidative stress conditions when treated with derivatives similar to tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate .
- Antimicrobial Testing : In a comparative study of various pyrrolidine derivatives against bacterial strains such as E. coli and S. aureus, tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism by which tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate: A structural isomer with a different arrangement of atoms.
Tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate: Another derivative with a similar core structure but different functional groups.
Uniqueness: Tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which can lead to distinct biological and chemical properties compared to its similar compounds.
Biological Activity
Tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: Tert-butyl (3aS,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate
- Molecular Formula: C12H22N2O2
- Molecular Weight: 226.32 g/mol
- CAS Number: 1932131-90-2
- Purity: 97% .
The biological activity of this compound has been linked to its interaction with various biological targets. Notably:
- RBP4 Antagonism: The compound has been studied for its antagonistic effects on retinol-binding protein 4 (RBP4), which plays a crucial role in lipid metabolism and insulin sensitivity. It has shown a significant reduction in circulating plasma RBP4 levels in animal models .
- Inhibition of Lipofuscin Accumulation: In models of retinal degeneration (e.g., Abca4 −/− mice), it reduced the accumulation of lipofuscin bisretinoids by approximately 50%, indicating a protective effect against retinal damage .
Biological Activity Overview
| Activity | Effect | Model/Study |
|---|---|---|
| RBP4 Binding Affinity | High affinity | In vitro assays |
| Plasma RBP4 Reduction | >90% reduction | Rodent models |
| Lipofuscin Accumulation | ~50% reduction | Abca4 −/− mouse model |
Case Studies and Research Findings
- Study on RBP4 Antagonists:
- Retinal Health:
- Pharmacokinetic Studies:
Q & A
Basic: What are the key synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen) and precise stoichiometric control. For example:
- Coupling Reactions : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., X-Phos) are used in Buchwald-Hartwig amination to introduce amine groups to the pyrrolo-pyridine scaffold .
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) is employed to remove tert-butyloxycarbonyl (Boc) protecting groups .
- Purification : Column chromatography or crystallization using solvents like dichloromethane/hexane mixtures ensures high purity (>95%) .
Critical Parameters : Temperature control (0–20°C for sensitive steps), base selection (e.g., Cs₂CO₃ for deprotonation), and catalyst loading (1–5 mol%) significantly impact yields .
Advanced: How can reaction conditions be optimized using design of experiments (DoE) to improve yield and purity?
Methodological Answer:
DoE employs statistical methods to minimize experimental trials while maximizing data quality:
- Factorial Design : Vary parameters (temperature, catalyst loading, solvent ratio) systematically to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., Pd catalyst concentration vs. reaction time) to pinpoint optimal conditions .
- Quantum Chemical Calculations : Computational tools (e.g., density functional theory) predict transition states and intermediates, guiding experimental parameter selection to reduce trial-and-error .
Case Study : A patent synthesis achieved 75% yield using Pd(OAc)₂/X-Phos at 100°C; DoE could refine this by testing lower temperatures (80–90°C) to minimize side reactions .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the octahydropyrrolo-pyridine scaffold and Boc group presence. Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₆H₂₃ClN₃O₂⁺ at 323.82 g/mol) .
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) and detects impurities from incomplete deprotection .
Advanced: How can computational modeling aid in designing derivatives with enhanced biological activity?
Methodological Answer:
- Molecular Docking : Simulate interactions between the compound’s scaffold and target proteins (e.g., ion channels) to predict binding affinity and guide structural modifications .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives with optimal bioavailability .
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) models predict feasible synthetic routes for novel derivatives, reducing experimental workload .
Example : Modifying the pyrrolo-pyridine core with electron-withdrawing groups (e.g., Cl) could enhance binding to calcium channels, as suggested by similar analogs .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., TFA, DCM) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Advanced: How can discrepancies in spectroscopic data or reaction yields be resolved?
Methodological Answer:
- Data Triangulation : Cross-validate NMR/MS results with independent techniques (e.g., IR for carbonyl groups) to confirm structural assignments .
- Replication Under Controlled Conditions : Repeat reactions with strict parameter control (e.g., degassed solvents for Pd-catalyzed steps) to isolate variables causing yield fluctuations .
- Statistical Outlier Analysis : Apply Grubbs’ test to identify and exclude anomalous data points in yield datasets .
Case Study : A 20% yield variation in coupling reactions was traced to trace oxygen in solvents; using rigorously degassed solvents stabilized Pd catalysts .
Advanced: What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR) tracks reaction progress in real-time, ensuring consistency during scale-up .
- Solvent-Substrate Ratio Optimization : Higher dilution reduces side reactions (e.g., dimerization) in large batches .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., Boc deprotection with TFA) .
Critical Consideration : Catalyst recovery (e.g., Pd scavengers) reduces costs and metal contamination in final products .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Intermediate for Bioactive Molecules : The Boc-protected amine serves as a precursor for kinase inhibitors or neurotransmitter analogs .
- Calcium Channel Modulation : Structural analogs exhibit activity in cardiovascular disease models, suggesting potential for lead optimization .
- Protease Inhibition : The pyrrolo-pyridine core is explored in HIV protease inhibitor design due to its rigid, lipophilic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
